3-Fluoro-4-Iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including 3-fluoro-4-iodopyridine, involves halogen dance reactions. These reactions allow for the introduction of different halogens into the pyridine ring, enabling the synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine through C6 magnesiation followed by trapping with electrophiles, showcasing the versatility of halogenated pyridines as intermediates (Wu et al., 2022).
Scientific Research Applications
Synthesis of Polyfluoro Compounds : It's used for synthesizing polyfluoro compounds like 4,4′-bipyridyls and 3,5-Dichlorodifluororoisonicotinic acid (Banks, Haszeldine, & Phillips, 1977).
Selective Continuous Flow Iodination : It aids in the production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile through selective continuous flow iodination (Dunn et al., 2018).
Vibrational Assignments Studies : The compound is used in the study of vibrational assignments of halogenated pyridines (Abdel‐Shafy, Perlmutter, & Kimmel, 1977).
Tumor Uptake and Stability Studies : It is explored for understanding tumor uptake and its stability in vivo (Mercer, Xu, Knaus, & Wiebe, 1989).
Synthesis of Fused Polyaromatic Alkaloids : It's used in synthesizing alkaloids like perlolidine, Î2-carbolines, and 2,10-diazaphenanthrenes (Rocca et al., 1993).
PET Imaging of Demyelination in Multiple Sclerosis : 3-[18 F]fluoro-4-aminopyridine, a derivative, is investigated for PET imaging in multiple sclerosis (Basuli, Zhang, Brugarolas, Reich, & Swenson, 2018).
Medicinal Chemistry Research : It serves as an intermediate for synthesizing pentasubstituted pyridines with functionalities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Cognition Enhancer Drug Synthesis : It is functionalized to prepare cognition enhancer drug candidates (Pesti et al., 2000).
Pharmaceutical Building Blocks : Trihalopyridinecarboxylic acids derived from it provide new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).
Medical Imaging Techniques : It's used in techniques like Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).
Preparation of Diverse Acids and Compounds : It acts as a precursor for various acids and compounds, including 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid (Schlosser & Bobbio, 2002).
Antagonists at A3 Adenosine Receptors : Derivatives of 3-Fluoro-4-Iodopyridine are selective antagonists at A3 adenosine receptors (Li et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLUTDVOKZOXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451318 | |
Record name | 3-Fluoro-4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-Iodopyridine | |
CAS RN |
22282-75-3 | |
Record name | 3-Fluoro-4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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